molecular formula C6H7ClN2OS B12074674 4-Chloro-5-methylthiophene-2-carbohydrazide

4-Chloro-5-methylthiophene-2-carbohydrazide

Cat. No.: B12074674
M. Wt: 190.65 g/mol
InChI Key: RYDWIASPQKDNLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylthiophene-2-carbohydrazide typically involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve scalable and efficient synthetic routes. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This method can be adapted for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylthiophene-2-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methylthiophene-2-carboxylic acid: A precursor in the synthesis of 4-Chloro-5-methylthiophene-2-carbohydrazide.

    5-Methylthiophene-2-carbohydrazide: Lacks the chlorine substituent but shares similar chemical properties.

    4-Chloro-2-methylthiophene: Similar structure but lacks the carbohydrazide group.

Uniqueness

This compound is unique due to the presence of both the chlorine and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

4-chloro-5-methylthiophene-2-carbohydrazide

InChI

InChI=1S/C6H7ClN2OS/c1-3-4(7)2-5(11-3)6(10)9-8/h2H,8H2,1H3,(H,9,10)

InChI Key

RYDWIASPQKDNLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)NN)Cl

Origin of Product

United States

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